FAMan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

78103-27-2 |

|---|---|

Molecular Formula |

C8H14FNO6 |

Molecular Weight |

239.2 g/mol |

IUPAC Name |

2-fluoro-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |

InChI |

InChI=1S/C8H14FNO6/c9-1-6(14)10-4(2-11)7(15)8(16)5(13)3-12/h2,4-5,7-8,12-13,15-16H,1,3H2,(H,10,14)/t4-,5-,7-,8-/m1/s1 |

InChI Key |

VEJLAIIDMLUTRB-SJNFNFGESA-N |

SMILES |

C(C(C(C(C(C=O)NC(=O)CF)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)NC(=O)CF)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)NC(=O)CF)O)O)O)O |

Other CAS No. |

78103-27-2 |

Synonyms |

(18F)-N-fluoroacetylmannosamine FAMan N-fluoroacetyl-D-mannosamine N-fluoroacetylmannosamine N-fluoroacetylmannosamine, labeled with 18F |

Origin of Product |

United States |

Foundational & Exploratory

N-Fluoroacetylmannosamine (FAMan): A Technical Guide for Researchers

Introduction

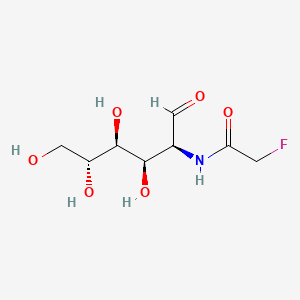

N-Fluoroacetylmannosamine (FAMan) is a synthetic, fluorinated derivative of the natural monosaccharide N-acetyl-D-mannosamine (ManNAc). As a key precursor in the sialic acid biosynthesis pathway, ManNAc is fundamental to the formation of sialylated glycoconjugates that adorn cell surfaces.[1][2] this compound functions as a metabolic tool, entering this pathway to be converted into a non-natural, fluorinated sialic acid. This process, known as metabolic glycoengineering (MGE), allows for the precise investigation and manipulation of sialylation in living systems.[3][4] The introduction of the fluorine atom serves as a subtle yet powerful modification, enabling unique chemical probing and imaging applications without the significant steric hindrance of bulkier chemical reporters.[3] This guide provides a comprehensive technical overview of this compound, its mechanism of action, experimental applications, and its relevance in the study of diseases characterized by aberrant glycosylation, such as GNE myopathy and cancer.[2][5]

Chemical and Physical Properties

N-Fluoroacetylmannosamine is a stable, water-soluble compound. Its key identifiers and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-fluoro-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | [6] |

| Molecular Formula | C8H14FNO6 | [6] |

| Molecular Weight | 239.20 g/mol | [6] |

| CAS Number | 78103-27-2 | [6] |

| Synonyms | This compound, N-fluoroacetyl-D-mannosamine | [6] |

Mechanism of Action: Hijacking the Sialic Acid Biosynthesis Pathway

The biological activity of this compound is entirely dependent on its recognition and processing by the enzymatic machinery of the sialic acid biosynthesis pathway. This pathway is initiated in the cytoplasm and is critical for generating the sialic acids that cap glycan chains on glycoproteins and glycolipids.[2]

The canonical pathway begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[7][8] ManNAc is then phosphorylated by the kinase domain of GNE to produce ManNAc-6-phosphate. Following a condensation reaction with phosphoenolpyruvate (B93156) and subsequent dephosphorylation, N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, is formed.[1] Neu5Ac is then activated to CMP-Neu5Ac in the nucleus, which serves as the high-energy donor for sialyltransferases in the Golgi apparatus.[1][9]

This compound, as an analog of ManNAc, intercepts this pathway. When introduced to cells, particularly in its cell-permeable peracetylated form (Ac4ManN(F-Ac)), it is deacetylated in the cytoplasm and enters the pathway.[3] The kinase domain of GNE phosphorylates this compound, initiating its conversion into N-fluoroacetylneuraminic acid (SiaF). This unnatural sialic acid is then activated and transferred onto glycoconjugates, resulting in the display of fluoro-sialoglycans on the cell surface. This mechanism allows for the metabolic labeling of sialoglycans for research purposes.[3][10]

Caption: Sialic Acid Biosynthesis Pathway Hijacked by this compound.

Applications in Research and Drug Development

Metabolic Glycoengineering (MGE)

The primary application of this compound is in metabolic glycoengineering, a technique used to study glycans in living systems by introducing chemically modified monosaccharides into their biosynthetic pathways.[11][12] Because the fluorine atom is a bioorthogonal handle, its incorporation allows for subsequent detection and visualization.

Key Applications of this compound in MGE:

-

Glycan Imaging: Cells treated with this compound display fluoro-sialic acids on their surface. These can be detected using specialized chemical probes, enabling high-resolution imaging of sialoglycan distribution in the Golgi apparatus and on the cell surface via confocal microscopy.[3][10]

-

Probing Disease States: Aberrant sialylation is a hallmark of many diseases, including cancer and neurological disorders.[2][13] this compound allows researchers to metabolically label and track changes in sialic acid expression during disease progression, offering insights into underlying pathological mechanisms.[10]

-

Studying Sialic Acid Dynamics: By introducing this compound, researchers can study the turnover and flux of the sialic acid pathway, providing a dynamic view of glycan biosynthesis.[14]

Caption: Generalized workflow for a Metabolic Glycoengineering experiment using this compound.

Relevance to GNE Myopathy

GNE myopathy, also known as Hereditary Inclusion Body Myopathy (HIBM), is a rare autosomal recessive muscle disease caused by mutations in the GNE gene.[5][15] These mutations impair the enzyme's activity, leading to a reduction in sialic acid production (hyposialylation) in muscle tissue, which is believed to be central to the disease's pathophysiology.[16][17] The disease is characterized by progressive muscle weakness that typically begins in early adulthood, with a distinctive sparing of the quadriceps muscles.[5][18]

While N-acetylmannosamine (ManNAc) itself is being investigated as a substrate-replacement therapy to bypass the defective epimerase function of GNE, this compound serves as a critical research tool to study the consequences of altered sialic acid biosynthesis in this disease context.[1] By using this compound, researchers can probe how the introduction of a modified sialic acid precursor impacts cellular function in GNE-deficient models.

Caption: Pathological cascade of GNE Myopathy resulting from GNE gene mutations.

Role in Cancer Research

Dysregulated sialylation is a well-established feature of cancer.[2] Elevated levels of sialic acid on the surface of cancer cells are associated with metastasis, immune evasion, and altered cell adhesion.[10][14] this compound provides a valuable tool for cancer researchers to:

-

Identify Sialylated Biomarkers: By labeling sialoglycans in cancer cell lines (e.g., PC-3 prostate cancer cells), this compound can aid in the identification of specific glycoproteins whose sialylation status changes with malignancy.[3][10]

-

Study Tumor Cell Biology: The role of sialic acids in tumor cell migration and invasion can be investigated by modifying cell-surface glycans with this compound and observing the functional consequences.[14]

Experimental Protocols

The following are generalized protocols for the application of this compound in a research setting, based on methodologies described in the literature.[3][10][19][20] Optimization for specific cell lines and experimental goals is recommended.

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with Ac4ManN(F-Ac)

This protocol describes the introduction of the fluorinated sialic acid precursor into cultured cells. The peracetylated form, Ac4ManN(F-Ac), is used to enhance cell membrane permeability.

Materials:

-

Peracetylated N-Fluoroacetylmannosamine (Ac4ManN(F-Ac))

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution

-

Adherent mammalian cells (e.g., PC-3, CHO, HeLa)

-

Complete cell culture medium and appropriate vessels (e.g., 6-well plates with coverslips for microscopy)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Stock Solution Preparation: Prepare a 100 mM stock solution of Ac4ManN(F-Ac) in sterile DMSO. Store at -20°C.

-

Cell Seeding: Seed cells onto appropriate culture vessels (e.g., glass coverslips in a 12-well plate) at a density that will result in 60-80% confluency at the time of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).

-

Preparation of Labeling Medium: On the day of the experiment, dilute the Ac4ManN(F-Ac) stock solution into pre-warmed complete cell culture medium to a final concentration typically ranging from 150 µM to 200 µM.[3] Vortex thoroughly.

-

Metabolic Labeling: Aspirate the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium containing Ac4ManN(F-Ac) to the cells.

-

Incubation: Return the cells to the incubator and culture for 1 to 3 days to allow for metabolic incorporation of the this compound analog into cell-surface glycans.[10]

Protocol 2: Detection of Labeled Sialoglycans via Fluorescence Microscopy

This protocol outlines the detection of incorporated fluoro-sialic acids using a fluorine-selenol displacement reaction (FSeDR) followed by fluorescent staining, as described for PC-3 and MDA-MB-231 cell lines.[3][10]

Materials:

-

Cells metabolically labeled with Ac4ManN(F-Ac) (from Protocol 1)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization (for intracellular targets)

-

Dethiobiotin-Selenol (dethiobiotin-SeH) probe

-

Fluorescently conjugated streptavidin (e.g., Streptavidin-FITC)

-

Nuclear counterstain (e.g., Hoechst stain)

-

Mounting medium

Procedure:

-

Cell Fixation: After incubation, aspirate the labeling medium and wash the cells three times with ice-cold PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS.

-

Permeabilization (Optional): For intracellular labeling, incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[10] For cell-surface labeling, skip this step.

-

FSeDR Probing: Incubate the fixed (and permeabilized, if applicable) cells with the dethiobiotin-SeH probe in PBS for 1-2 hours at room temperature. This reaction covalently attaches a biotin (B1667282) tag to the fluoro-sialic acid.[3]

-

Washing: Wash the cells three times with PBS to remove the excess probe.

-

Fluorescent Staining: Incubate the cells with a solution of Streptavidin-FITC (typically 1:500 dilution in PBS) for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash the cells three times with PBS. Incubate with Hoechst stain for 5-10 minutes to label the nuclei.[3]

-

Mounting and Imaging: Wash a final three times with PBS. Mount the coverslips onto glass slides using an appropriate mounting medium. The slides are now ready for visualization using a confocal or fluorescence microscope.[10]

Quantitative Data Considerations

Table 1: Example Uptake and Incorporation Rates of Exogenous Mannose and Glucose into N-Glycans in Fibroblasts (Data adapted from studies on D-Mannose, for illustrative purposes)[19]

| Analyte | Uptake (nmol/mg/h) | Incorporation into N-Glycans (nmol/mg/h) |

| Mannose | 9.4 - 22 | 0.1 - 0.2 |

| Glucose | 1500 - 2200 | 0.1 - 0.4 |

Table 2: Example Contribution of Exogenous Mannose to N-Glycan Mannose in Various Cell Lines (Data adapted from studies on D-Mannose under physiological concentrations, for illustrative purposes)[19]

| Cell Line | Direct Contribution from Exogenous Mannose (%) |

| Normal Human Fibroblasts | 25 - 30 |

| HeLa | ~35 |

| HepG2 | ~45 |

| CHO | ~15 |

| HEK293 | ~25 |

These tables highlight that the efficiency of precursor uptake and incorporation is highly dependent on the cell type and culture conditions. Similar characterization would be essential in studies employing this compound to ensure robust and reproducible results.

References

- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orphanet: GNE myopathy [orpha.net]

- 6. N-Fluoroacetylmannosamine | C8H14FNO6 | CID 3081581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Regulation and pathophysiological implications of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) as the key enzyme of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 12. Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Removal of polysialic acid induces aberrant pathways, synaptic vesicle distribution, and terminal arborization of retinotectal axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GNE Myopathy: Etiology, Diagnosis, and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GNE myopathy: MedlinePlus Genetics [medlineplus.gov]

- 17. Frontiers | GNE myopathy: History, etiology, and treatment trials [frontiersin.org]

- 18. musculardystrophyuk.org [musculardystrophyuk.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-Fluoroacetylmannosamine (FAMan)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fluoroacetylmannosamine, commonly abbreviated as FAMan, is a synthetically modified monosaccharide that has garnered significant interest in the field of glycobiology and chemical biology. As an analog of N-acetyl-D-mannosamine (ManNAc), a natural precursor to sialic acids, this compound serves as a valuable tool for the metabolic glycoengineering of cell surfaces. This guide provides a comprehensive overview of the chemical structure, properties, and biological applications of this compound, with a focus on its use in studying and manipulating cellular glycosylation.

Chemical Structure and Properties

N-Fluoroacetylmannosamine is characterized by the substitution of a fluorine atom on the acetyl group of N-acetylmannosamine. This modification is key to its utility in various biochemical assays.

Chemical Identifiers

A summary of the key chemical identifiers for N-Fluoroacetylmannosamine is presented in the table below.

| Identifier | Value |

| IUPAC Name | 2-fluoro-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide[1] |

| Synonyms | This compound, N-Fluoroacetyl-D-mannosamine[1] |

| CAS Number | 78103-27-2[1] |

| Molecular Formula | C8H14FNO6[1] |

| SMILES | C(--INVALID-LINK--NC(=O)CF)O)O">C@HO)O[1] |

| InChI | InChI=1S/C8H14FNO6/c9-1-6(14)10-4(2-11)7(15)8(16)5(13)3-12/h2,4-5,7-8,12-13,15-16H,1,3H2,(H,10,14)/t4-,5-,7-,8-/m1/s1[1] |

| InChIKey | VEJLAIIDMLUTRB-SJNFNFGESA-N[1] |

Physicochemical Properties

The physicochemical properties of a compound are crucial for understanding its behavior in biological systems. The table below summarizes the available data for N-Fluoroacetylmannosamine.

| Property | Value | Source |

| Molecular Weight | 239.20 g/mol | PubChem[1] |

| XLogP3-AA | -3.1 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 5 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 7 | PubChem (Computed) |

| Rotatable Bond Count | 7 | PubChem (Computed) |

| Exact Mass | 239.08051533 Da | PubChem (Computed)[1] |

| Monoisotopic Mass | 239.08051533 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 127 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 15 | PubChem (Computed) |

| Formal Charge | 0 | PubChem (Computed) |

| Complexity | 239 | PubChem (Computed)[1] |

Note: Many of the physicochemical properties listed are computationally predicted and may not reflect experimentally determined values.

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its role as a metabolic precursor for the biosynthesis of fluorinated sialic acids. This process, known as metabolic glycoengineering, allows for the introduction of a chemical tag onto the cell surface for visualization and other applications.[2]

Sialic Acid Biosynthesis Pathway

Cells readily take up this compound and its acetylated derivatives.[2] Once inside the cell, this compound enters the sialic acid biosynthetic pathway, where it is enzymatically converted to the corresponding fluoroacetyl-modified sialic acid.[2][3] This modified sialic acid is then incorporated into glycoconjugates (glycoproteins and glycolipids) and displayed on the cell surface.[4]

The general pathway is as follows:

-

Cellular Uptake : Peracetylated forms of this compound can passively diffuse across the cell membrane. Once inside, cellular esterases remove the acetyl groups.[5]

-

Enzymatic Conversion : this compound is converted in a series of enzymatic steps to a CMP-activated fluorinated sialic acid. This process is analogous to the natural conversion of N-acetylmannosamine (ManNAc) to CMP-sialic acid.[2][6]

-

Incorporation into Glycans : Sialyltransferases in the Golgi apparatus transfer the modified sialic acid from CMP-sialic acid to the termini of glycan chains on proteins and lipids.

-

Cell Surface Display : The resulting sialoglycoconjugates, now bearing the fluoroacetyl modification, are transported to the cell surface.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are crucial for its effective use in research.

Synthesis of N-Fluoroacetyl-D-mannosamine (this compound)

The synthesis of this compound can be adapted from established methods for the N-acylation of aminosugars. A plausible synthetic route starting from D-mannosamine hydrochloride is outlined below. This protocol is based on general procedures for similar compounds and may require optimization.[7]

Materials:

-

D-Mannosamine hydrochloride

-

Anhydrous methanol (B129727)

-

Triethylamine (B128534) or another suitable base

-

Fluoroacetic anhydride (B1165640) or fluoroacetyl chloride

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), methanol)

Procedure:

-

Preparation of free D-mannosamine: Dissolve D-mannosamine hydrochloride in anhydrous methanol and treat with a stoichiometric amount of a base like sodium methoxide (B1231860) or an ion-exchange resin to neutralize the hydrochloride and precipitate the salt. Filter the salt and concentrate the methanolic solution containing the free D-mannosamine under reduced pressure.

-

N-acylation: Suspend the dried D-mannosamine in anhydrous DCM. Cool the suspension in an ice bath.

-

Add triethylamine (approximately 1.2 equivalents) to the suspension.

-

Slowly add fluoroacetic anhydride or fluoroacetyl chloride (approximately 1.1 equivalents) dropwise to the stirring suspension.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by adding a small amount of water. Concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a mixture of ethyl acetate and methanol) to yield pure N-Fluoroacetyl-D-mannosamine.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Metabolic Labeling of Cell Surface Sialic Acids

This protocol describes the general procedure for labeling cell surface sialoglycans using a peracetylated form of this compound (Ac4this compound), which exhibits enhanced cell permeability.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, CHO)

-

Complete cell culture medium

-

Peracetylated N-Fluoroacetyl-D-mannosamine (Ac4this compound)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Detection reagent (e.g., a fluorescently labeled antibody or lectin that specifically recognizes the fluoroacetylated sialic acid, or a chemical ligation partner for bioorthogonal chemistry if the this compound analog contains a suitable functional group).

Procedure:

-

Cell Culture: Plate the cells in a suitable format (e.g., multi-well plates, chamber slides) and allow them to adhere and grow to a desired confluency.

-

Metabolic Labeling: Prepare a stock solution of Ac4this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete cell culture medium to the desired final concentration (typically in the micromolar range).

-

Replace the existing medium with the Ac4this compound-containing medium and incubate the cells for a period of 1 to 3 days to allow for metabolic incorporation.

-

Cell Washing and Fixation: After incubation, gently wash the cells with PBS to remove any unincorporated Ac4this compound.

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Detection and Visualization: Incubate the fixed cells with the detection reagent (e.g., a specific antibody or fluorescent probe) according to the manufacturer's instructions.

-

Wash the cells to remove any unbound detection reagent.

-

Visualize the labeled cells using fluorescence microscopy or quantify the labeling efficiency using flow cytometry.[5]

Applications in Research and Drug Development

The ability to chemically modify cell surfaces through metabolic glycoengineering with this compound and its analogs opens up numerous possibilities in basic research and therapeutic development.

-

Probing Sialoglycan Dynamics: By introducing a unique chemical tag, this compound allows for the tracking and imaging of sialoglycan turnover and localization on living cells.

-

Disease Diagnosis: Aberrant glycosylation is a hallmark of many diseases, including cancer. This compound-based labeling could potentially be used to develop diagnostic tools to detect these changes.

-

Targeted Drug Delivery: The modified sialic acids on the cell surface can serve as chemical handles for the targeted delivery of therapeutic agents to specific cell populations.

-

Modulation of Cellular Interactions: Sialic acids play crucial roles in cell-cell recognition and signaling. By altering the structure of sialic acids with this compound, researchers can investigate and potentially modulate these interactions.[4]

Conclusion

N-Fluoroacetylmannosamine is a powerful tool for the chemical biologist and drug development professional. Its ability to be metabolically incorporated into cell surface glycans provides a means to study, visualize, and manipulate the sialome. While further research is needed to fully elucidate its properties and expand its applications, this compound holds considerable promise for advancing our understanding of glycobiology and for the development of novel diagnostic and therapeutic strategies.

References

- 1. N-Fluoroacetylmannosamine | C8H14FNO6 | CID 3081581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering the sialome of mammalian cells with sialic acid mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

N-Fluoroacetylmannosamine mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of N-Fluoroacetylmannosamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Fluoroacetylmannosamine (ManNAcF) is an unnatural, fluorinated analog of N-acetylmannosamine (ManNAc), a key precursor in the biosynthesis of sialic acids. This guide provides a detailed examination of the mechanism by which ManNAcF acts within the cell. By leveraging the cell's own metabolic machinery, ManNAcF is converted to a fluorinated sialic acid analog and incorporated into cell surface glycoconjugates. This process, known as metabolic glycoengineering, allows for the precise modification of the cell surface, opening avenues for advanced diagnostics, imaging, and therapeutic interventions, particularly in oncology. This document outlines the biochemical pathways, summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate the core mechanisms of action.

Introduction: The Significance of Sialic Acids

Sialic acids are a family of nine-carbon acidic monosaccharides that typically occupy the terminal positions on glycoprotein (B1211001) and glycolipid chains on the cell surface.[1][2] The most common form in humans is N-acetylneuraminic acid (Neu5Ac).[3] This terminal positioning makes them critical mediators of a vast array of biological and pathological processes.

Key Functions of Sialic Acids:

-

Cell-Cell Adhesion and Recognition: The negative charge of sialic acids influences intercellular interactions and adhesion.[4]

-

Signal Transduction: Sialylated glycoconjugates act as receptors and modulators for various signaling pathways.[4][5]

-

Immune Regulation: They play a role in distinguishing "self" from "non-self," helping to prevent autoimmune reactions.

-

Pathogen Interaction: Many viruses and bacteria use host cell sialic acids as receptors for entry.[2][6]

Aberrant sialylation is a well-established hallmark of several diseases, most notably cancer.[6] Cancer cells often exhibit an increased density of sialic acids (hypersialylation) on their surface, which is correlated with increased metastatic potential, tumor progression, and immune evasion.[2][7] This makes the sialic acid biosynthesis pathway a compelling target for therapeutic and diagnostic strategies.

The Sialic Acid Biosynthesis Pathway

Understanding the mechanism of ManNAcF requires a firm grasp of the natural sialic acid production pathway. In vertebrates, the process begins in the cytoplasm with UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine pathway.[8][9]

The pathway involves a series of enzymatic steps:

-

Epimerization and Kinase Activity: The crucial first two steps are catalyzed by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE).[5][10][11]

-

Synthesis of Neu5Ac-9-phosphate: N-acetylneuraminate-9-phosphate synthase (NANS) condenses ManNAc-6-phosphate with phosphoenolpyruvate (B93156) (PEP) to create N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[1]

-

Dephosphorylation: A specific phosphatase, Neu5Ac-9-phosphate phosphatase (NANP), removes the phosphate (B84403) group to yield N-acetylneuraminic acid (Neu5Ac).[1]

-

Activation: In the nucleus, CMP-sialic acid synthetase (CMAS) activates Neu5Ac by attaching a cytidine (B196190) monophosphate (CMP) group, forming CMP-Neu5Ac.[9][13] This activated sugar is the donor substrate for sialyltransferases.

-

Sialylation: The activated CMP-Neu5Ac is transported into the Golgi apparatus, where a suite of sialyltransferase enzymes transfer the sialic acid onto the terminal positions of nascent glycan chains of proteins and lipids.[9]

This intricate pathway is tightly regulated, notably through feedback inhibition where CMP-Neu5Ac can allosterically inhibit the GNE enzyme's epimerase activity.[12][13]

Core Mechanism of Action of N-Fluoroacetylmannosamine (ManNAcF)

ManNAcF acts as a metabolic Trojan horse. As a close structural analog of the natural precursor ManNAc, it is recognized and processed by the enzymes of the sialic acid biosynthesis pathway.[2][3][6]

The mechanism proceeds as follows:

-

Cellular Uptake and Entry into the Pathway: Exogenously supplied ManNAcF (often in a peracetylated form, Ac₄ManN(F-Ac), to improve cell permeability) is taken up by the cell.[15] Once inside, cellular esterases remove the acetyl groups, releasing ManNAcF.

-

Metabolic Conversion: ManNAcF bypasses the initial GNE epimerase step and serves as a substrate for the subsequent enzymes in the pathway.

-

It is first phosphorylated by the kinase domain of the GNE enzyme to produce N-fluoroacetylmannosamine-6-phosphate.

-

This intermediate is then converted through the actions of NANS and NANP into the unnatural N-fluoroacetylneuraminic acid (SiaFN).

-

-

Activation and Incorporation: SiaFN is activated to CMP-SiaFN in the nucleus by CMAS. This activated fluorinated sugar is then transported to the Golgi and used by sialyltransferases to cap glycoconjugates.

-

Altered Cell Surface Display: The result is the display of glycoproteins and glycolipids on the cell surface that are terminated with a fluorinated sialic acid instead of the natural Neu5Ac. This process of modifying cellular glycans with unnatural sugars is termed metabolic glycoengineering.[9]

The fluorine atom is small and minimally perturbing, which generally allows the metabolic machinery to process the analog efficiently. However, its presence provides a unique chemical handle on the cell surface that does not exist naturally.[15]

Data Presentation

Table 1: Key Enzymes in the Sialic Acid Biosynthesis Pathway

| Enzyme | Gene | Function | Substrate(s) | Product(s) |

| UDP-GlcNAc 2-epimerase/ ManNAc kinase (GNE) | GNE | Bifunctional enzyme initiating and regulating the pathway.[4][10] | 1. UDP-GlcNAc2. ManNAc, ATP | 1. ManNAc2. ManNAc-6-phosphate, ADP |

| N-acetylneuraminate-9-phosphate synthase (NANS) | NANS | Condenses the ManNAc derivative with PEP.[1] | ManNAc-6-phosphate, PEP | Neu5Ac-9-phosphate |

| Neu5Ac-9-phosphate phosphatase (NANP) | NANP | Removes the phosphate group from Neu5Ac-9-P.[1] | Neu5Ac-9-phosphate | Neu5Ac (Sialic Acid) |

| CMP-sialic acid synthetase (CMAS) | CMAS | Activates sialic acid for transfer.[9] | Neu5Ac, CTP | CMP-Neu5Ac |

| Sialyltransferases (STs) | ST family | Transfer sialic acid to glycoconjugates in the Golgi.[1][9] | CMP-Neu5Ac, Glycan chain | Sialylated glycoconjuate, CMP |

Table 2: Comparison of Natural vs. Unnatural Substrate Metabolism

| Feature | Natural Pathway | ManNAcF Pathway |

| Initial Substrate | UDP-GlcNAc | N-Fluoroacetylmannosamine (ManNAcF) |

| Key Enzyme Bypassed | None | GNE (epimerase domain) |

| Intermediate Precursor | N-acetylmannosamine (ManNAc) | N-Fluoroacetylmannosamine (ManNAcF) |

| Sialic Acid Produced | N-acetylneuraminic acid (Neu5Ac) | N-fluoroacetylneuraminic acid (SiaFN) |

| Activated Form | CMP-Neu5Ac | CMP-SiaFN |

| Final Product | Neu5Ac-terminated sialoglycoconjugates | SiaFN-terminated sialoglycoconjugates |

| Primary Application | Normal cellular physiology | Metabolic glycoengineering, imaging, diagnostics[15] |

Experimental Protocols

Protocol: Metabolic Labeling of Cell Surface Sialic Acids with ManNAcF

This protocol provides a general methodology for incorporating fluorinated sialic acids onto the surface of cultured mammalian cells for subsequent detection.

1. Materials:

-

Mammalian cell line of interest (e.g., PC-3, CHO, MCF-7).[15][16]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

-

Peracetylated N-fluoroacetylmannosamine (Ac₄ManN(F-Ac)).

-

Phosphate-buffered saline (PBS).

-

Fixative solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (optional, for intracellular staining, e.g., 0.1% Triton X-100 in PBS).[17]

-

Detection probe (e.g., dethiobiotin-SeH for FSeDR-based labeling).[15]

-

Visualization reagent (e.g., FITC-conjugated streptavidin).[17]

-

Nuclear counterstain (e.g., Hoechst or DAPI).

-

Fluorescence microscope.

2. Cell Culture and Labeling:

-

Seed cells onto appropriate culture vessels (e.g., glass coverslips in a 24-well plate) and allow them to adhere and grow to 60-70% confluency.

-

Prepare a stock solution of Ac₄ManN(F-Ac) in a suitable solvent like DMSO.

-

Dilute the Ac₄ManN(F-Ac) stock solution into pre-warmed complete culture medium to a final concentration typically ranging from 150-200 µM.[15]

-

Remove the existing medium from the cells and replace it with the Ac₄ManN(F-Ac)-containing medium. Culture a control group of cells in parallel with normal medium.

-

Incubate the cells for 48-72 hours to allow for metabolic incorporation of the fluorinated sugar.[16]

3. Cell Fixation and Staining:

-

Aspirate the labeling medium and gently wash the cells twice with PBS.

-

Fix the cells by adding the fixative solution and incubating for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional: For intracellular labeling, incubate cells with permeabilization buffer for 10-15 minutes.)

-

Incubate the fixed cells with the detection probe (e.g., dethiobiotin-SeH) to specifically react with the incorporated fluorine tag.

-

Wash the cells to remove the excess probe.

-

Add the visualization reagent (e.g., FITC-conjugated streptavidin) and incubate in the dark for 1 hour at room temperature. This will bind to the dethiobiotin (B101835) tag.

-

Wash the cells three times with PBS.

-

Add the nuclear counterstain for 5-10 minutes, then perform a final wash.

4. Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore (e.g., FITC) and nuclear stain.

-

Successful labeling will appear as a fluorescent signal on the cell surface (or intracellularly if permeabilized), which should be absent or significantly diminished in the control cells.[15][17]

Mandatory Visualizations (Graphviz)

Caption: The natural sialic acid biosynthesis pathway in vertebrates.

Caption: Metabolic pathway of N-Fluoroacetylmannosamine (ManNAcF).

Caption: Experimental workflow for metabolic labeling using ManNAcF.

References

- 1. researchgate.net [researchgate.net]

- 2. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. GNE | Abcam [abcam.com]

- 5. GNE homepage [dmd.nl]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. genecards.org [genecards.org]

- 11. GNE (gene) - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 14. medlineplus.gov [medlineplus.gov]

- 15. researchgate.net [researchgate.net]

- 16. Targeting Breast Cancer with N-Acetyl-D-Glucosamine: Integrating Machine Learning and Cellular Assays for Promising Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Metabolic Labeling with Fluorescent Mannose Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of metabolic labeling using fluorescent mannose analogs, a powerful technique for visualizing and analyzing glycans in living systems. This method offers significant advantages for studying cellular processes, disease progression, and the effects of therapeutic agents.

Core Concepts of Metabolic Labeling

Metabolic labeling is a technique that utilizes the cell's own biosynthetic pathways to incorporate probes into biomolecules.[1][2] In the context of glycobiology, this involves introducing a chemically modified monosaccharide, an analog of a natural sugar, which is then processed by the cell and incorporated into glycans.[2][3] These modified sugars contain a bioorthogonal chemical handle, such as an azide (B81097) or an alkyne, which can be selectively reacted with a fluorescent probe in a secondary step, a process known as click chemistry.[1][4][5] This two-step approach allows for the specific visualization of newly synthesized glycans without significantly perturbing the biological system.[2]

The mannose analog N-azidoacetylmannosamine (ManNAz) is a commonly used precursor for metabolic labeling of sialic acids, a critical terminal monosaccharide on many cell surface and secreted glycoproteins.[4][6] Once taken up by the cell, ManNAz is converted and incorporated into sialic acid residues. The azide group on the incorporated sialic acid can then be covalently linked to a fluorescent probe containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[4] This results in fluorescently labeled sialoglycoproteins that can be visualized and quantified.

Experimental Workflow and Signaling

The general workflow for metabolic labeling with a mannose analog involves several key steps, from initial cell culture to final analysis.

Metabolic labeling can be used to investigate various signaling pathways. For instance, alterations in glycosylation are often associated with cancer and other diseases, and these changes can impact cell signaling. The mTOR signaling pathway, which is a central regulator of cell growth and metabolism, can be influenced by the nutrient status of the cell, including the availability of glucose and other sugars.[7][8] Dysregulation of mTOR signaling is a hallmark of many cancers and can lead to altered protein synthesis and glycosylation.

Quantitative Data Summary

The efficiency of metabolic labeling can be influenced by several factors, including the concentration of the mannose analog and the incubation time. The optimal conditions will vary depending on the cell type and experimental goals.

| Parameter | Typical Range | Notes |

| ManNAz Concentration | 10-100 µM | Higher concentrations can sometimes lead to cellular stress. A concentration of 10 µM has been suggested as optimal for in vivo cell labeling and tracking to minimize effects on cellular physiology.[2] |

| Incubation Time | 24-72 hours | Longer incubation times generally lead to higher incorporation and stronger fluorescent signals. |

| Fluorescent Probe Concentration | 10-50 µM | The optimal concentration should be determined empirically to maximize signal-to-noise ratio. |

| Click Chemistry Reaction Time | 30-60 minutes | Reaction times can be optimized based on the specific reagents used. |

Detailed Experimental Protocols

The following are generalized protocols for key experiments in metabolic labeling. Note: These protocols should be optimized for your specific cell line and experimental setup.

Protocol 1: Cell Culture and Metabolic Labeling

This protocol outlines the steps for culturing cells and labeling them with a mannose analog.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS)[9]

-

Mannose analog (e.g., Ac4ManNAz) stock solution

-

Sterile tissue culture plates or flasks[9]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a tissue culture plate or flask at a density that will allow them to reach 70-80% confluency at the time of labeling.[9]

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.[9]

-

Metabolic Labeling: The next day, replace the culture medium with fresh medium containing the desired concentration of the mannose analog.

-

Incubation: Incubate the cells for 24-72 hours to allow for metabolic incorporation of the analog.

Protocol 2: Fluorescence Microscopy

This protocol describes how to fix, permeabilize, and stain metabolically labeled cells for visualization by fluorescence microscopy.

Materials:

-

Metabolically labeled cells on coverslips or in imaging plates

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click chemistry reaction cocktail (containing a fluorescent alkyne probe, copper(II) sulfate, and a reducing agent like sodium ascorbate)

-

Wash buffer (PBS)

-

Mounting medium with DAPI (optional, for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Washing: Gently wash the labeled cells twice with PBS.

-

Fixation: Fix the cells with fixation buffer for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (for intracellular targets): If visualizing intracellular glycans, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Click Chemistry: Incubate the cells with the click chemistry reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove unreacted reagents.

-

Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like DAPI.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Flow Cytometry

This protocol details the preparation of metabolically labeled cells for analysis by flow cytometry.

Materials:

-

Metabolically labeled cells in suspension

-

Cell dissociation reagent (for adherent cells, e.g., trypsin-EDTA)

-

FACS buffer (e.g., PBS with 1% BSA)

-

Click chemistry reaction cocktail

-

Flow cytometer

Procedure:

-

Cell Harvesting: For adherent cells, detach them using a cell dissociation reagent.[10] For suspension cells, collect them by centrifugation.[10]

-

Washing: Wash the cells twice with FACS buffer.

-

Cell Counting: Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL.[11]

-

Click Chemistry: Resuspend the cells in the click chemistry reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with FACS buffer to remove unreacted reagents.

-

Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer.

-

Analysis: Analyze the fluorescently labeled cells on a flow cytometer.

Applications in Drug Development

Metabolic labeling with fluorescent mannose analogs is a valuable tool in drug development for:

-

Target Identification and Validation: Identifying changes in glycosylation patterns in response to drug treatment can help elucidate drug mechanisms of action and identify new therapeutic targets.

-

Biomarker Discovery: Altered glycan profiles can serve as biomarkers for disease diagnosis, prognosis, and monitoring treatment response.

-

High-Throughput Screening: The technique can be adapted for high-throughput screening assays to identify compounds that modulate glycosylation pathways.

-

Toxicity and Off-Target Effects: Assessing the impact of drug candidates on cellular glycosylation can provide insights into potential toxicity and off-target effects.[1]

References

- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Fluorescent Unnatural Mannosamine Derivative with Enhanced Emission Upon Complexation with Cucurbit[7]uril - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 7. The Fanconi Anemia Pathway Inhibits mTOR Signaling and Prevents Accelerated Translation in Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling Pathways Involved in the Regulation of mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mammalian cell tissue culture techniques protocol [fdcell.com]

- 10. Flow Cytometry Protocol [protocols.io]

- 11. research.pasteur.fr [research.pasteur.fr]

An In-depth Technical Guide to FAMan (N-Fluoroacetylmannosamine) for Studying Sialic Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of N-Fluoroacetylmannosamine (FAMan), particularly its peracetylated form (Ac4ManN(F-Ac)), as a chemical tool for the metabolic labeling and study of sialic acid biosynthesis. This technique, a form of metabolic glycoengineering (MGE), allows for the introduction of a bioorthogonal fluorine tag into cellular sialoglycans, enabling their subsequent detection and analysis.

Introduction to Metabolic Glycoengineering with this compound

Metabolic glycoengineering is a powerful technique for probing the roles of glycans in biological systems. It involves introducing unnatural monosaccharide analogs into cellular metabolic pathways.[1] These analogs are processed by the cell's own enzymatic machinery and incorporated into glycoconjugates.[1]

This compound is an analog of N-acetyl-D-mannosamine (ManNAc), a key precursor in the biosynthesis of sialic acids.[2] By replacing the acetyl group of ManNAc with a fluoroacetyl group, researchers can introduce a fluorine atom as a "chemical reporter" into the sialic acid biosynthesis pathway. The peracetylated version, Ac4ManN(F-Ac), is used to enhance cell permeability.[1] Once inside the cell, cytosolic esterases remove the acetyl groups, allowing the this compound to enter the sialic acid biosynthesis pathway.[3]

A significant advantage of using the small fluorine tag is the minimal steric hindrance it imposes, which can lead to more efficient incorporation into sialoglycans compared to bulkier tags like azides used in traditional "click chemistry".[4]

Mechanism of Action: Metabolic Incorporation and Detection

The core of this technique lies in a two-stage process: the metabolic incorporation of this compound and the subsequent bioorthogonal detection of the fluorine tag.

Metabolic Incorporation of Ac4ManN(F-Ac)

The metabolic pathway for the incorporation of Ac4ManN(F-Ac) into sialic acids mirrors the natural biosynthesis pathway:

-

Cellular Uptake and Deacetylation: The peracetylated and cell-permeable Ac4ManN(F-Ac) is supplied to cells in culture. Once it diffuses across the cell membrane, intracellular esterases remove the acetyl groups, releasing N-fluoroacetylmannosamine (this compound).

-

Conversion to Fluoro-Sialic Acid: The liberated this compound enters the sialic acid biosynthetic pathway, where it is converted by a series of enzymes into the corresponding N-fluoroacetylneuraminic acid (Neu5FAc).

-

Incorporation into Glycoconjugates: The fluoro-sialic acid is then incorporated into nascent glycans on glycoproteins and glycolipids in the Golgi apparatus. These modified glycoconjugates are then transported to the cell surface.

The diagram below illustrates the metabolic pathway of Ac4ManN(F-Ac) incorporation.

Caption: Metabolic pathway for the incorporation of Ac4ManN(F-Ac) into cell surface glycoconjugates.

Detection via Fluorine-Selenol Displacement Reaction (FSeDR)

The fluorine tag incorporated into sialic acids can be detected using a bioorthogonal reaction known as the Fluorine-Selenol Displacement Reaction (FSeDR).[4] This reaction involves a selenol-containing probe, such as dethiobiotin-selenol, which selectively displaces the α-fluorine in the fluoroacetamide (B1672904) group.[1] This allows for the conjugation of a reporter molecule, like biotin (B1667282), to the modified sialic acids. The biotin tag can then be visualized using fluorescently labeled streptavidin.

The FSeDR is advantageous as it proceeds efficiently at a neutral pH.[4]

Data Presentation

Quantitative data for the use of this compound is not extensively available in tabular format in the literature. However, experimental conditions and qualitative outcomes can be summarized as follows.

| Parameter | Description | Reference |

| Compound | Peracetylated N-fluoroacetylmannosamine (Ac4ManN(F-Ac)) | [5] |

| Cell Lines Tested | CHO, PC-3, MDA-MB-231 | [5][6] |

| Working Concentration | 150–200 µM | [5] |

| Incubation Time | 2 days for metabolic labeling | [6] |

| Detection Method | Fluorine-Selenol Displacement Reaction (FSeDR) with dethiobiotin-selenol probe, followed by streptavidin-FITC staining | [5] |

| Qualitative Outcome | Successful labeling of cell surface and intracellular sialoglycans observed via fluorescence microscopy. | [5][6] |

| Cytotoxicity Data | |

| Compound | Peracetylated N-fluoroacetylmannosamine (Ac4ManN(F-Ac)) |

| Observation | Displayed a satisfactory safety profile in mammalian cell lines at concentrations as high as 500 µM. |

| Reference | [4] |

Experimental Protocols

The following protocols are based on published methodologies and provide a framework for using Ac4ManN(F-Ac) to study sialic acid biosynthesis. Optimization for specific cell lines and experimental goals is recommended.

Metabolic Labeling of Sialic Acids with Ac4ManN(F-Ac)

This protocol outlines the general procedure for incubating cells with Ac4ManN(F-Ac) to achieve metabolic incorporation of fluoro-sialic acids.

Materials:

-

Mammalian cell line of interest (e.g., CHO, PC-3)

-

Complete cell culture medium

-

Peracetylated N-fluoroacetylmannosamine (Ac4ManN(F-Ac))

-

DMSO

-

Cell culture plates or chamber slides

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in the desired format (e.g., 6-well plates, chamber slides) and allow them to adhere and reach the desired confluency.

-

Preparation of Ac4ManN(F-Ac) Stock Solution: Prepare a stock solution of Ac4ManN(F-Ac) in DMSO.

-

Cell Treatment: Dilute the Ac4ManN(F-Ac) stock solution in complete culture medium to a final concentration of 150-200 µM. Remove the existing medium from the cells and replace it with the Ac4ManN(F-Ac)-containing medium.

-

Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2) to allow for metabolic incorporation.

-

Washing: After incubation, gently wash the cells two to three times with warm PBS to remove any unincorporated Ac4ManN(F-Ac). The cells are now ready for the detection protocol.

Detection of Labeled Sialic Acids via FSeDR and Fluorescence Microscopy

This protocol describes the detection of incorporated fluoro-sialic acids on the cell surface using the Fluorine-Selenol Displacement Reaction (FSeDR).

Materials:

-

Metabolically labeled cells (from Protocol 4.1)

-

Dethiobiotin-selenol probe

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular staining (optional)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)

-

Nuclear counterstain (e.g., Hoechst)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Fixation: Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

FSeDR Labeling: Treat the fixed cells with the dethiobiotin-selenol probe to initiate the FSeDR reaction, tagging the fluoro-sialic acids with biotin.[5]

-

Washing: Wash the cells to remove the unreacted probe.

-

(Optional) Permeabilization: For intracellular detection, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[6]

-

Blocking: Block non-specific binding by incubating the cells with 3% BSA in PBS for 1 hour.

-

Streptavidin Staining: Incubate the cells with a fluorescently labeled streptavidin solution (e.g., Streptavidin-FITC) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Washing: Wash the cells three times with PBS to remove unbound streptavidin.

-

Counterstaining: Incubate the cells with a nuclear counterstain like Hoechst for 5-10 minutes.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and visualize the labeled cells using a fluorescence microscope.

The workflow for the experimental procedure is depicted in the diagram below.

Caption: Experimental workflow for metabolic labeling and detection of sialic acids using Ac4ManN(F-Ac).

Conclusion

N-Fluoroacetylmannosamine (this compound) and its peracetylated derivative, Ac4ManN(F-Ac), represent a valuable addition to the toolkit for studying sialic acid biosynthesis and the broader field of glycobiology. The use of a small, minimally perturbative fluorine tag, combined with the efficient and bioorthogonal Fluorine-Selenol Displacement Reaction (FSeDR) for detection, offers a powerful method for labeling and visualizing sialoglycans in cells. This approach holds promise for advancing our understanding of the roles of sialic acids in health and disease, and may provide new avenues for drug development and diagnostics. Further research to develop more detailed and standardized protocols, as well as quantitative analytical methods, will continue to enhance the utility of this innovative chemical biology tool.

References

- 1. Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ludger.com [ludger.com]

- 6. biorxiv.org [biorxiv.org]

The Role of FAM-Labeled Mannose (FAMan) in Cell Surface Engineering: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface engineering is a rapidly advancing field that involves the modification of cell surfaces to enhance or alter their functions. This technology holds immense promise for various therapeutic applications, including targeted drug delivery, immunotherapy, and regenerative medicine. One key strategy in cell surface engineering is the use of ligands that can specifically bind to receptors expressed on the surface of target cells. Mannose, a C-2 epimer of glucose, has emerged as a crucial targeting moiety due to its recognition by the mannose receptor (CD206), a C-type lectin primarily expressed on the surface of macrophages and dendritic cells.[1][2] To visualize and quantify the binding and uptake of mannosylated constructs, researchers often employ fluorescent labeling. This technical guide focuses on the role and application of FAM-labeled mannose (abbreviated here as FAMan), where a fluorescein (B123965) amidite (FAM) fluorescent dye is conjugated to mannose, in cell surface engineering.

Core Concepts of this compound in Cell Surface Engineering

This compound serves as a powerful tool for researchers to:

-

Visualize and Track: The fluorescent FAM tag allows for the direct visualization of mannosylated molecules as they interact with, bind to, and are internalized by cells. This is crucial for understanding the dynamics of cell surface interactions.

-

Quantify Cellular Uptake: By measuring the fluorescence intensity associated with cells, researchers can quantify the extent of uptake of mannosylated constructs. This is vital for assessing the efficiency of targeted delivery systems.

-

Target Specific Cell Populations: The mannose component of this compound directs the fluorescent probe to cells expressing the mannose receptor, such as tumor-associated macrophages (TAMs), which are implicated in the progression of various diseases.[1]

Quantitative Data on this compound and Mannosylated Constructs

The following tables summarize quantitative data from studies utilizing FAM-labeled or other mannosylated constructs for cell targeting.

Table 1: Cellular Uptake of Mannosylated Nanoparticles

| Cell Type | Construct | Fold Increase in Uptake (Mannosylated vs. Non-Mannosylated) | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | Mannosylated pH-responsive polymeric micelles with FAM-siRNA | 4-fold | [3] |

| Human Macrophages | Mannosylated pH-responsive polymeric micelles with FAM-siRNA | 13-fold (compared to breast cancer cell lines) | [3] |

| J774.E Macrophage-like cells | G3.0-Mannose8 PEGtide dendron (5-FAM labeled) | ~12-fold (compared to non-mannosylated dendron) | [4] |

Table 2: Gene Knockdown Efficiency with Mannosylated Nanoparticles

| Cell Type | Construct | Target Gene | Knockdown Efficiency | Reference |

| Primary Macrophages | Mannosylated pH-responsive polymeric micelles with siRNA | Model Gene | 87 ± 10% | [3] |

Table 3: Binding Affinity of Mannosylated Ligands to Mannose Receptors

| Ligand | Receptor/Model | Dissociation Constant (Kd) / Inhibition Concentration (IC50) | Reference |

| Mannosylated Polymers | Concanavalin A (ConA) - a model mannose receptor | 5 x 10⁻³ - 10⁻⁴ M | [5] |

| High-mannose glycans (Man₅ and Man₉) | Trypanosoma cruzi cell surface mannose-specific carbohydrate-binding protein | IC50 of 0.75 mM and 2 mM, respectively | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in cell surface engineering. Below are protocols for the synthesis of a this compound-related construct, cell uptake and imaging, and flow cytometry analysis.

Protocol 1: Synthesis of Fluorescein-Labeled O-Mannosylated Peptides

This protocol, adapted from a study on synthetic vaccines, provides a framework for conjugating fluorescein (a close analog of FAM) to a mannosylated molecule.[3]

Materials:

-

Fmoc-protected amino acids

-

Wang resin

-

Mannosylated amino acid building block

-

Fluorescein isothiocyanate (FITC)

-

Standard solid-phase peptide synthesis (SPPS) reagents (e.g., HBTU, HOBt, DIEA, piperidine)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

HPLC for purification

Methodology:

-

Peptide Synthesis: Assemble the peptide backbone on Wang resin using standard Fmoc-SPPS chemistry. Incorporate a lysine (B10760008) residue at the desired position for fluorescein labeling.

-

Mannosylation: Incorporate the mannosylated amino acid building block into the peptide sequence during SPPS.

-

Fluorescein Labeling:

-

Deprotect the ε-amino group of the lysine residue.

-

React the resin-bound peptide with FITC in a suitable solvent (e.g., DMF) with a base (e.g., DIEA) overnight in the dark.

-

-

Cleavage and Deprotection: Cleave the glycopeptide from the resin and remove protecting groups using a cleavage cocktail.

-

Purification: Purify the fluorescein-labeled mannosylated peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the product using mass spectrometry and analytical HPLC.

Protocol 2: Cellular Uptake and Imaging of this compound Constructs

This protocol outlines the steps for visualizing the uptake of this compound constructs by target cells using confocal microscopy.

Materials:

-

Target cells (e.g., macrophages) cultured on glass-bottom dishes

-

This compound construct (e.g., FAM-labeled mannosylated nanoparticles or dendrons)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Nuclear stain (e.g., DAPI)

-

Confocal microscope

Methodology:

-

Cell Seeding: Seed the target cells on glass-bottom dishes and allow them to adhere overnight.

-

Incubation with this compound: Replace the culture medium with fresh medium containing the this compound construct at the desired concentration. Incubate for a specific time period (e.g., 1-4 hours) at 37°C.

-

Washing: Gently wash the cells three times with cold PBS to remove unbound this compound.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Staining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.

-

Imaging: Wash the cells again with PBS and image them using a confocal microscope. The FAM signal will indicate the localization of the mannosylated construct within the cells.

Protocol 3: Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol allows for the quantification of this compound uptake by a cell population.

Materials:

-

Target cells in suspension

-

This compound construct

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Methodology:

-

Cell Preparation: Harvest the target cells and resuspend them in FACS buffer.

-

Incubation with this compound: Incubate the cells with the this compound construct at various concentrations for a defined period at 37°C. Include a negative control of untreated cells.

-

Washing: Wash the cells three times with cold FACS buffer by centrifugation to remove unbound this compound.

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population will be proportional to the amount of internalized this compound.

Signaling Pathways and Experimental Workflows

Mannose Receptor-Mediated Endocytosis Pathway

The primary mechanism by which cells internalize mannosylated ligands is through mannose receptor-mediated endocytosis.[1] The mannose receptor recognizes and binds to terminal mannose residues on glycoproteins and other molecules, leading to their internalization and delivery to endosomal compartments.

Caption: Mannose receptor-mediated endocytosis of a FAM-Mannose ligand.

Experimental Workflow for Evaluating this compound Targeting

The following diagram illustrates a typical experimental workflow for assessing the efficacy of a this compound-based targeting strategy.

Caption: A typical experimental workflow for studying this compound constructs.

Conclusion

FAM-labeled mannose is an invaluable tool in the field of cell surface engineering, providing a robust method for the visualization, quantification, and targeted delivery of mannosylated constructs. The ability to specifically target cells expressing the mannose receptor, such as macrophages, opens up numerous possibilities for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. The protocols and data presented in this guide offer a foundation for researchers and drug development professionals to design and execute experiments utilizing this compound for the advancement of targeted cellular therapies.

References

- 1. Mannose Ligands for Mannose Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mannose Ligands for Mannose Receptor Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of fluorescein-labelled O-mannosylated peptides as components for synthetic vaccines: comparison of two synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent mannose-functionalized hyperbranched poly(amido amine)s: synthesis and interaction with E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mannosylated Polymeric Ligands for Targeted Delivery of Antibacterials and Their Adjuvants to Macrophages for the Enhancement of the Drug Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Probing the Sweet Frontiers: A Technical Guide to FAMan-Mediated Sialylated Glycoconjugate Visualization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialylated glycoconjugates, terminal sugar modifications on glycoproteins and glycolipids, are pivotal players in a multitude of physiological and pathological processes. Their roles in cell-cell recognition, signaling, and pathogen interactions have positioned them as critical targets in diagnostics and therapeutic development. The ability to visualize and quantify these sialic acid-containing structures is paramount to unraveling their complex functions. This technical guide delves into the application of FAMan, a fluorescent probe, for the detection and imaging of sialylated glycoconjugates. We will explore the underlying principles, provide detailed experimental protocols, and present quantitative data to empower researchers in their quest to understand the sialome.

Core Principle: Metabolic Glycoengineering and Bioorthogonal Chemistry

The detection of sialylated glycoconjugates using this compound is a powerful two-stage process rooted in metabolic glycoengineering and bioorthogonal chemistry.

-

Metabolic Labeling: Cells are incubated with a mannosamine (B8667444) analog, N-azidoacetylmannosamine (ManNAz). The cellular machinery involved in the sialic acid biosynthetic pathway recognizes ManNAz and incorporates it into newly synthesized sialic acids. This results in the display of azide-modified sialic acids on the cell surface glycoconjugates.

-

Bioorthogonal "Click" Chemistry: The azide (B81097) group, a bioorthogonal chemical reporter, does not interfere with native biological processes. It serves as a handle for the covalent attachment of a probe. In this case, a FAM (fluorescein)-alkyne conjugate is introduced. The "click" reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage between the azide-modified sialic acid and the FAM-alkyne probe. The result is a fluorescently labeled glycoconjugate that can be visualized and quantified.

Experimental Protocols

Metabolic Labeling of Sialylated Glycoconjugates

This protocol describes the introduction of the azide handle into cellular glycans.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, CHO, Jurkat)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed the cells at an appropriate density in a cell culture vessel and allow them to adhere and grow overnight.

-

Preparation of Labeling Medium: Prepare a stock solution of Ac4ManNAz in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentration.

-

Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the Ac4ManNAz-containing medium.

-

Incubation: Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido (B1232118) sugar into the cell-surface glycoconjugates. The optimal incubation time may vary depending on the cell type and should be determined empirically.

Fluorescence Labeling via Click Chemistry

This protocol details the attachment of the FAM fluorophore to the azide-modified glycans.

Materials:

-

Metabolically labeled cells

-

Phosphate-buffered saline (PBS)

-

FAM-alkyne probe

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)

Procedure:

-

Cell Preparation: Wash the metabolically labeled cells twice with PBS to remove any unreacted Ac4ManNAz.

-

Fixation (Optional but recommended for imaging): Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS.

-

Permeabilization (for intracellular targets): If targeting intracellular glycoconjugates, incubate the cells with permeabilization buffer for 10 minutes. Wash three times with PBS.

-

Preparation of Click Chemistry Reaction Cocktail: Prepare the reaction cocktail immediately before use by adding the reagents in the following order:

-

FAM-alkyne probe

-

CuSO4

-

THPTA

-

Sodium ascorbate (freshly prepared)

-

-

Fluorescence Labeling: Add the click chemistry reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove unreacted labeling reagents.

-

Imaging and Analysis: The cells are now ready for visualization by fluorescence microscopy or quantification by flow cytometry.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful application of this technique. These values should be considered as starting points and may require optimization for specific cell types and experimental conditions.

| Parameter | Recommended Range | Notes |

| Metabolic Labeling | ||

| Ac4ManNAz Concentration | 25-75 µM[1] | Higher concentrations may be toxic to some cell lines. |

| Incubation Time | 1-3 days | Dependent on the rate of glycan turnover in the specific cell type. |

| Fluorescence Labeling (Click Chemistry) | ||

| FAM-alkyne Concentration | 10-100 µM | |

| CuSO4 Concentration | 50-100 µM | |

| THPTA Concentration | 250-500 µM | Ligand to stabilize Cu(I) and improve reaction efficiency. |

| Sodium Ascorbate Concentration | 1-2 mM | Reducing agent to generate Cu(I) from CuSO4. |

| Reaction Time | 30-60 minutes |

Visualizations

Signaling Pathway: Sialic Acid Biosynthesis

The following diagram illustrates the metabolic pathway for the conversion of the mannosamine analog (ManNAz) into an azide-containing sialic acid, which is then incorporated into glycoconjugates.

Caption: Metabolic incorporation of Ac4ManNAz into cellular glycoconjugates.

Experimental Workflow

The diagram below outlines the key steps of the experimental procedure, from cell preparation to final analysis.

Caption: Step-by-step workflow for labeling and detecting sialylated glycoconjugates.

Conclusion

The use of this compound, through a metabolic labeling strategy with a mannosamine analog and subsequent click chemistry, provides a robust and versatile method for the visualization and analysis of sialylated glycoconjugates. This technical guide offers a comprehensive overview of the principles and protocols necessary for the successful implementation of this technique. The ability to fluorescently tag and image these crucial glycan structures opens up new avenues for understanding their roles in health and disease, and for the development of novel diagnostic and therapeutic strategies. As with any advanced technique, optimization of the provided protocols for specific experimental systems is encouraged to achieve the most reliable and insightful results.

References

Illuminating the Sialome: A Technical Guide to Exploring Sialic Acid Function with Fluorescent Metabolic Labeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sialic acids, the terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, are pivotal players in a vast array of biological processes, from cell-cell communication and immune modulation to pathogen recognition and cancer progression. Their strategic location on the cell surface makes them key mediators of extracellular and intercellular signaling.[1][2] Understanding the intricate functions of the "sialome"—the complete set of sialic acid structures in a cell or organism—is therefore a critical endeavor in fundamental biology and for the development of novel therapeutics. This technical guide provides an in-depth exploration of the function of sialic acids and details the use of fluorescently-labeled metabolic precursors, exemplified by compounds analogous to FAMan (fluorescently-labeled α-keto-Neu5Ac metabolic precursor), for their study. We present detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to empower researchers in this dynamic field.

The Multifaceted Functions of Sialic Acids

Sialic acids are a family of over 50 nine-carbon acidic monosaccharides, with N-acetylneuraminic acid (Neu5Ac) being the most common in humans.[3] They are typically found at the non-reducing termini of glycan chains, where their negative charge and structural diversity contribute to a wide range of functions.

Key Biological Roles of Sialic Acids:

-

Cellular Communication and Signaling: Sialic acids serve as ligands for a variety of glycan-binding proteins (lectins), such as Siglecs (sialic acid-binding immunoglobulin-like lectins) and selectins.[2][4] These interactions are crucial for modulating immune responses, regulating cell adhesion, and mediating signal transduction.[1][4] For instance, the binding of sialylated ligands to Siglecs on immune cells can trigger inhibitory signals that dampen inflammatory responses.[4]

-

Pathogen Recognition: Many viruses, bacteria, and toxins exploit host sialic acids as receptors for attachment and entry into cells.[4][5] The specificity of this interaction, often dependent on the linkage of the sialic acid (e.g., α2,3- or α2,6-linkage), can determine host and tissue tropism.[5]

-

Cancer Progression and Metastasis: Cancer cells often exhibit altered sialylation patterns, typically an overexpression of sialic acid-containing glycans.[3][6] This "hypersialylation" can contribute to metastasis by promoting cell detachment, invasion, and evasion of the immune system.[3]

-

Nervous System Development and Function: The brain has the highest concentration of sialic acids in the human body, where they are integral components of gangliosides and play critical roles in neuronal development, synaptic plasticity, and nerve transmission.[3][7]

Metabolic Labeling: A Powerful Tool to Study Sialic Acids

Metabolic glycoengineering using synthetic monosaccharide analogs offers a powerful strategy to visualize and study glycans in their native cellular environment. For sialic acids, this is typically achieved by providing cells with a peracetylated, modified mannosamine (B8667444) precursor. This precursor is taken up by the cells, deacetylated, and then converted through the sialic acid biosynthetic pathway into a modified sialic acid, which is subsequently incorporated into cellular glycoconjugates. The modification, often an azide (B81097) or an alkyne group, serves as a bioorthogonal handle for subsequent ligation to a probe, such as a fluorescent dye.

While the specific precursor "this compound" was not extensively detailed in the literature, the principles and protocols described herein are based on the widely used and well-documented analogs like peracetylated N-azidoacetylmannosamine (Ac4ManNAz).

Workflow for Metabolic Labeling and Visualization

The general workflow for metabolic labeling and visualization of sialic acids involves two main steps: metabolic incorporation of the modified precursor and bioorthogonal ligation to a fluorescent probe.